molecular formula C22H24N2O3 B11411334 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone

Cat. No.: B11411334
M. Wt: 364.4 g/mol
InChI Key: VTGLQLHIOSPQAQ-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where formaldehyde and a secondary amine react to form the piperazine structure.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group using appropriate reagents and conditions.

    Formation of Benzofuran Moiety: The benzofuran moiety is synthesized separately, often through cyclization reactions involving phenols and aldehydes.

    Coupling of Piperazine and Benzofuran: The final step involves coupling the piperazine derivative with the benzofuran moiety under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in receptor binding studies, particularly for adrenergic and serotonergic receptors.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also features a piperazine ring.

    Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.

    Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.

Uniqueness

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(6-METHYL-1-BENZOFURAN-3-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for targeted therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C22H24N2O3/c1-16-3-8-20-17(15-27-21(20)13-16)14-22(25)24-11-9-23(10-12-24)18-4-6-19(26-2)7-5-18/h3-8,13,15H,9-12,14H2,1-2H3

InChI Key

VTGLQLHIOSPQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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